molecular formula C7H13NO2 B1630905 (S)-1-Methylpiperidine-2-carboxylic acid CAS No. 41447-18-1

(S)-1-Methylpiperidine-2-carboxylic acid

Cat. No.: B1630905
CAS No.: 41447-18-1
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-LURJTMIESA-N
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Description

Overview of Piperidine (B6355638) Alkaloids and Derivatives in Scientific Inquiry

The piperidine structural motif is a cornerstone of natural product chemistry and medicinal chemistry. Piperidine and its derivatives are classified as alkaloids, which are naturally occurring organic compounds containing at least one nitrogen atom. These compounds are found in a wide array of organisms, from plants and insects to amphibians and marine animals. bath.ac.uk

Piperidine alkaloids exhibit a vast range of biological activities, making them a fertile ground for scientific investigation. alfa-chemistry.com They serve diverse functions in nature, acting as defense mechanisms or pheromones in insects. bath.ac.uk In the realm of pharmacology, piperidine derivatives are integral to numerous approved drugs. ijnrd.orgresearchgate.net The pharmacological spectrum of these compounds is broad, encompassing applications such as anti-diabetic, anti-cancer, anti-inflammatory, and anti-Alzheimer's agents. ijnrd.org

The synthesis of piperidine alkaloids can be complex, often requiring sophisticated asymmetric methods to control their stereochemistry. bath.ac.uk Researchers are continually developing new synthetic routes to access these valuable molecules. nih.gov The study of piperidine derivatives remains a highly active area of research, with thousands of scientific papers published in recent years, reflecting their significance in the pharmaceutical industry. nih.gov

Significance of Chiral Piperidine Structures in Advanced Chemical Sciences

The introduction of a chiral center into the piperidine ring dramatically increases its value and complexity in chemical sciences. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. thieme-connect.comresearchgate.netthieme-connect.com This is because biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with each enantiomer of a chiral molecule. mdpi.com

The presence of a defined stereochemistry in a piperidine scaffold can lead to several benefits in drug design and development: thieme-connect.comresearchgate.netthieme-connect.com

Enhanced Biological Activity and Selectivity: The specific three-dimensional arrangement of atoms in a chiral molecule can lead to a better fit with its biological target, resulting in higher potency and selectivity. nih.gov

Modulated Physicochemical Properties: Chirality can influence properties such as solubility and crystal packing, which are crucial for a molecule's behavior as a drug.

Improved Pharmacokinetic Profiles: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be affected by its stereochemistry.

The strategic use of chiral piperidine-based building blocks is a promising strategy for discovering new small molecules to combat various diseases. thieme-connect.comresearchgate.netthieme-connect.com Although synthesizing these chiral structures can be more challenging and costly, the potential for creating more effective and safer drugs often justifies the effort. thieme-connect.com

The Enantiomeric Purity Imperative in Pharmaceutical and Biological Research

The concept of enantiomeric purity is of paramount importance in the pharmaceutical industry. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. numberanalytics.com While they have identical physical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. mdpi.comnih.gov

The history of pharmacology contains stark examples of the importance of enantiomeric purity. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, is a powerful illustration of this principle. numberanalytics.commusechem.com Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs. mdpi.comamericanpharmaceuticalreview.com There is a clear regulatory preference for developing single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). americanpharmaceuticalreview.com

This shift towards enantiopure pharmaceuticals has driven the development of advanced analytical techniques, such as chiral chromatography, to separate and analyze enantiomers effectively. musechem.com Ensuring enantiomeric purity is a critical quality attribute that helps to: numberanalytics.comamericanpharmaceuticalreview.com

Optimize therapeutic outcomes.

Minimize the potential for adverse effects from the less active or potentially harmful enantiomer.

Simplify the drug's pharmacological profile and pharmacokinetics. mdpi.com

The certainty of the observed potency of a chiral drug is directly linked to its enantiomeric purity, as even small amounts of the other enantiomer can affect the results. nih.gov Therefore, the ability to synthesize and analyze enantiomerically pure compounds like (S)-1-Methylpiperidine-2-carboxylic acid is a fundamental requirement in modern drug discovery and development. musechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLZWSRHTULGU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312178
Record name N-Methyl-L-pipecolic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41447-18-1
Record name N-Methyl-L-pipecolic acid
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Record name N-Methyl-L-pipecolic acid
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Record name (2S)-1-methylpiperidine-2-carboxylic acid
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Synthetic Methodologies for S 1 Methylpiperidine 2 Carboxylic Acid and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective strategies aim to directly produce the desired (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org These approaches can be broadly divided into asymmetric synthesis and resolution techniques.

Asymmetric synthesis creates the desired stereocenter using chiral reagents, catalysts, or auxiliaries. This can be achieved by using chiral auxiliaries to direct a stereoselective reaction, or by employing chiral catalysts in transition metal or organocatalysis.

Chiral auxiliary-based synthesis is a well-established method for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, which directs a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. ekb.eg

For the synthesis of pipecolic acid derivatives, chiral auxiliaries such as Oppolzer's sultam and L-camphorsulfonamide have been utilized. researchgate.netgoogle.com One reported strategy involves the highly stereoselective alkylation of a chiral glycine (B1666218) intermediate derived from Oppolzer's sultam with 1,4-dibromobutane. This reaction establishes the key C-2 stereocenter and the piperidine (B6355638) ring in a single step. researchgate.net Subsequent removal of the auxiliary and N-methylation would lead to the target compound.

A patented method describes the use of L-camphorsulfonamide as a chiral auxiliary. google.com The synthesis involves the condensation of L-camphorsulfonamide with a diphenylimine ester, followed by asymmetric alkylation and a "one-pot" intramolecular cyclization to form the piperidine ring. The chiral auxiliary is then cleaved under alkaline conditions to afford (S)-2-piperidinecarboxylic acid. google.com

Table 1: Examples of Chiral Auxiliary-Based Synthesis of Pipecolic Acid Precursors

Chiral AuxiliaryKey Reaction StepProductRef
Oppolzer's SultamStereoselective alkylation with 1,4-dibromobutane(S)-Pipecolic acid backbone researchgate.net
L-CamphorsulfonamideAsymmetric alkylation & intramolecular cyclization(S)-2-Piperidinecarboxylic acid google.com

Note: The table presents precursors to the final target compound.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This can be further divided into transition metal catalysis and organocatalysis.

Asymmetric Synthesis Approaches

Catalytic Asymmetric Synthesis
Transition Metal Catalysis (e.g., Iridium(I) and Palladium-catalyzed reactions)

Transition metal catalysts, particularly those based on iridium and palladium, are powerful tools for asymmetric synthesis. However, direct catalytic asymmetric synthesis of (S)-1-Methylpiperidine-2-carboxylic acid is not widely documented. Much of the research focuses on the synthesis of substituted piperidines in general. For instance, iridium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with N-substituted piperazines has been reported to produce trans-1,2-dihydronaphthalen-1-ols with moderate enantioselectivity. mdpi.com While not directly applicable, this demonstrates the potential of iridium catalysis in creating chiral piperidine-containing structures.

A more relevant approach is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov In this method, a racemic lithiated piperidine is equilibrated in the presence of a chiral ligand. Quenching the reaction with an electrophile, such as carbon dioxide, can lead to highly enantioenriched N-Boc-pipecolic acid. For example, using a specific chiral diamine ligand, N-Boc-(R)-(+)-pipecolic acid was obtained in 78% yield and with a 98:2 enantiomeric ratio (er). nih.gov While this produces the (R)-enantiomer, the principle could be adapted to synthesize the (S)-enantiomer by using the opposite enantiomer of the chiral ligand.

Palladium-catalyzed reactions are also prevalent in the synthesis of nitrogen heterocycles. nih.govresearchgate.net For example, a palladium/GF-Phos catalyzed asymmetric carbenylative amination has been developed to access chiral pyrrolidines and piperidines with high enantioselectivity. libretexts.org

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. ekb.eg L-proline and its derivatives are common organocatalysts. An efficient synthesis of (R)-pipecolic acid has been described using an L-proline catalyzed asymmetric α-amination of an aldehyde as the key step, achieving >99% enantiomeric excess (ee). ekb.egrsc.org The resulting chiral amino alcohol is then converted to (R)-pipecolic acid. This highlights a viable route to the pipecolic acid core, which can subsequently be N-methylated.

Interestingly, pipecolic acid itself can act as an organocatalyst. (S)-Pipecolic acid has been used to catalyze Mannich reactions, yielding both syn- and anti-products with high enantioselectivities (>98% ee). libretexts.org

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org Since enantiomers possess identical physical properties, this separation is typically achieved by converting them into diastereomers, which have different physical properties and can be separated by methods like fractional crystallization. libretexts.org

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org Conversely, a racemic amine can be resolved using a chiral acid. libretexts.org

For pipecolic acid derivatives, a typical procedure involves reacting the racemic N-protected pipecolic acid with an enantiomerically pure chiral resolving agent, such as a natural alkaloid like quinine (B1679958) or brucine, or a synthetic chiral amine like (S)-phenylethylamine. wikipedia.orglibretexts.orgumich.edunih.gov The resulting diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. After separation, the pure enantiomer of the acid is recovered by treatment with a strong acid to break the salt. wikipedia.org

One specific example is the resolution of racemic N-carbobenzoxy-2-methylpipecolic acid using quinine, which allows for the separation of the enantiomers via fractional crystallization of the resulting diastereomeric salts. umich.edu Similarly, N-formylated derivatives of pipecolic acid have been resolved by separating their diastereomeric norephedrinium salts. rsc.org

Table 2: Examples of Chiral Resolving Agents for Carboxylic Acids

Resolving Agent TypeExamplesApplication PrincipleRef
Chiral BasesQuinine, Brucine, (S)-PhenylethylamineFormation of diastereomeric salts with racemic acids wikipedia.orglibretexts.orgumich.edu
Chiral AcidsTartaric acid, Mandelic acid, Camphorsulfonic acidFormation of diastereomeric salts with racemic amines libretexts.org

Resolution Techniques for Enantiomer Separation

Diastereomeric Salt Formation and Crystallization

A classical and effective method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique leverages the different physical properties, such as solubility, of diastereomers, which are formed by reacting the racemic carboxylic acid with a chiral resolving agent.

For carboxylic acids like piperidine-2-carboxylic acid, chiral amines are commonly employed as resolving agents. The process involves the formation of two diastereomeric salts, which can then be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, allowing for its separation by filtration. Subsequent acidification of the isolated diastereomeric salt liberates the desired enantiomer of the carboxylic acid. The choice of resolving agent and solvent system is critical for achieving efficient separation and high enantiomeric excess (e.e.). For instance, (S)-phenylethylamine has been successfully used as a chiral resolving agent for dicarboxylic acids, where the stoichiometry of the salt formation can be controlled by the molar ratio of the reactants. nih.gov This principle can be extended to the resolution of amino acids like piperidine-2-carboxylic acid.

A related technique is crystallization-induced asymmetric transformation, which can convert the undesired enantiomer into the desired one in situ, thereby theoretically achieving a 100% yield of the target enantiomer. princeton.edu

Chromatographic Chiral Separations

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for the separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. semanticscholar.org

There are two main approaches for chiral separation using chromatography: nih.gov

Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Direct Method: This more common approach utilizes a chiral stationary phase (CSP) that directly interacts with the enantiomers. nih.gov A wide variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. nih.gov

For the separation of acidic compounds like this compound, chiral stationary phases containing basic moieties or those capable of forming hydrogen bonds and dipole-dipole interactions are often effective. Capillary electrophoresis (CE) has also emerged as a highly efficient technique for chiral separations, often employing cyclodextrins as chiral selectors in the running buffer. semanticscholar.orgnih.gov

Advanced Synthetic Transformations and Derivatizations

The carboxylic acid and the tertiary amine functionalities of this compound allow for a wide range of synthetic transformations to produce diverse derivatives.

Formation of Amides and Esters

The formation of amides and esters from carboxylic acids are fundamental transformations in organic synthesis. libretexts.org

Amide Formation: Carboxylic acids react with primary or secondary amines to form amides. libretexts.org This reaction typically requires activation of the carboxylic acid, often by converting it to a more reactive derivative such as an acid chloride or by using coupling agents. Direct amidation by heating the carboxylic acid and amine is also possible but often requires high temperatures and results in the formation of a salt intermediate. youtube.com

Ester Formation: Esterification is the reaction of a carboxylic acid with an alcohol, usually in the presence of an acid catalyst, to form an ester. libretexts.org The reaction is reversible, and strategies such as using an excess of one reactant or removing water as it forms are employed to drive the equilibrium towards the product. libretexts.org

DerivativeReactantReaction Type
AmideAmineAmidation
EsterAlcoholEsterification

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions.

Nucleophilic acyl substitution is a key reaction of carboxylic acid derivatives. libretexts.org This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group. libretexts.orgmasterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > anhydrides > esters > amides. Carboxylic acids themselves are less reactive and are often converted to more reactive derivatives, like acid chlorides using reagents such as thionyl chloride (SOCl₂), before undergoing substitution. libretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. khanacademy.org

Formation of Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed. khanacademy.org

Elimination of Leaving Group: The carbonyl group is reformed by the elimination of the leaving group. khanacademy.org

While traditional esterification methods often require anhydrous conditions, recent advancements have led to the development of methods that can be performed in aqueous media. organic-chemistry.org Surfactant-type Brønsted acid catalysts, for example, can promote esterification in water by forming micelles that bring the reactants together and create a hydrophobic environment conducive to the dehydration reaction. organic-chemistry.org This approach avoids the need for dehydrating agents or azeotropic removal of water, offering a greener alternative to conventional methods. organic-chemistry.org

Modifications of the Piperidine Ring System

The construction of the piperidine ring is a central theme in the synthesis of this compound derivatives. Advanced organic chemistry techniques allow for the formation of this heterocyclic system through various cyclization strategies. These methods are crucial for creating the foundational structure upon which further modifications can be made.

Cyclization Reactions (e.g., Intramolecular Heck, Radical-Mediated)

Cyclization reactions are powerful tools for forging the piperidine ring from linear precursors. Among these, the intramolecular Heck reaction and various radical-mediated cyclizations are particularly prominent for their efficiency and stereochemical control.

The Intramolecular Heck Reaction is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene located within the same molecule. wikipedia.org This reaction is a robust method for creating carbocyclic and heterocyclic compounds, including those with piperidine frameworks. wikipedia.org It can be used to form rings ranging from four to twenty-seven atoms and is notable for its ability to establish tertiary and quaternary stereocenters, especially when using chiral palladium catalysts. wikipedia.orgchim.it The reaction's high tolerance for various functional groups allows for its application in the late stages of complex natural product synthesis. wikipedia.orgchim.it For instance, a palladium-catalyzed reductive Heck coupling has been successfully employed to construct highly substituted syn-piperidine rings, avoiding the use of more toxic and sensitive reagents like Ni(COD)₂. rsc.org Researchers have also explored using blue light to facilitate the Heck reaction at room temperature, coupling aryl bromides with N-tosylaminoallenes, which then undergo a domino cyclization to form piperidines. rsc.org

Radical-mediated cyclizations offer an alternative and powerful pathway to piperidine derivatives. nih.gov These reactions often proceed under mild conditions and show broad functional group compatibility. One approach involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to yield polysubstituted piperidines. rsc.org Another method utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, producing various piperidines in good yields. nih.gov Similarly, copper catalysts can initiate the formation of an N-radical, which, after a 1,5-hydrogen atom transfer (HAT), leads to a carbon radical that cyclizes to form the piperidine ring. nih.gov

Photoredox catalysis has emerged as a modern strategy for radical cyclizations. Organic photoredox catalysts can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to construct complex spirocyclic piperidines. nih.gov This method is valued for its mild conditions and avoidance of toxic or precious metals. nih.gov

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

Catalyst/Mediator Substrate Type Key Features Reference
Cobalt(II) Complex Linear amino-aldehydes Effective for various piperidines; byproduct formation via competitive 1,5-H-transfer observed. nih.gov
Copper Catalyst N-substituted amines Initiates N-radical formation followed by 1,5-HAT and cyclization. nih.gov
Organic Photoredox Catalyst Linear aryl halides with cyclic olefins Forms spirocyclic piperidines via aryl radical cyclization under mild, light-driven conditions. nih.gov
Triethylborane 1,6-enynes Initiates a complex radical cascade involving successive cyclizations to form alkylidene piperidines. nih.gov
Alkene Cyclization for Substituted Piperidine Formation

The cyclization involving alkenes is a versatile strategy for assembling substituted piperidine rings. These reactions often involve the intramolecular reaction of an amine with an alkene, frequently mediated by a metal catalyst.

Gold(I)-catalyzed oxidative amination of non-activated alkenes represents one such approach, enabling the difunctionalization of a double bond to simultaneously form the N-heterocycle and introduce an oxygen-containing substituent. nih.gov Palladium catalysts have also been developed for the enantioselective version of this type of reaction, utilizing novel pyridine-oxazoline (Pyox) ligands. nih.govorganic-chemistry.org For example, a palladium-catalyzed enantioselective aminochlorination of alkenes proceeds via a 6-endo cyclization to give access to a wide array of 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org

Another strategy is the Wacker-type aerobic oxidative cyclization of alkenes, which uses a base-free palladium catalyst to synthesize various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, stereoselective carboamination of alkenes can be initiated by an in-situ generated carbocation, leading to the simultaneous formation of a C-C and a C-N bond to close the ring. nih.gov

Table 2: Alkene Cyclization Methodologies for Piperidine Synthesis

Catalyst System Reaction Type Key Outcome Reference
Gold(I) Complex Oxidative amination Forms substituted piperidines with simultaneous introduction of an O-substituent. nih.gov
Palladium/Pyox Ligand Enantioselective amination Enantioselective synthesis of substituted piperidines. nih.gov
Pd(DMSO)₂(TFA)₂ Wacker-type aerobic oxidative cyclization Access to various heterocycles including morpholines, piperazines, and piperidines. organic-chemistry.org
Palladium/Pyox Ligand/NCS Enantioselective aminochlorination Provides chiral 3-chloropiperidines in good yields and excellent enantioselectivities. organic-chemistry.org

Regioselective and Stereoselective Functionalization

Direct functionalization of a pre-existing piperidine ring offers an alternative to de novo synthesis. This approach is particularly valuable for late-stage modification of complex molecules. The challenge lies in controlling the site (regioselectivity) and spatial orientation (stereoselectivity) of the newly introduced functional group.

Recent advances have demonstrated that rhodium-catalyzed C-H insertion reactions can be a powerful tool for the site-selective functionalization of the piperidine ring. nih.govnih.gov The outcome of these reactions is highly dependent on the choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.govnih.govd-nb.info

For instance, the functionalization of N-Boc-piperidine with the catalyst Rh₂(R-TCPTAD)₄, or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄, selectively yields 2-substituted piperidine analogues. nih.govnih.gov The reactions catalyzed by Rh₂(R-TPPTTL)₄ are noted for being highly diastereoselective. nih.gov In contrast, changing the substrate to an N-α-oxoarylacetyl-piperidine and using the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ redirects the C-H functionalization to the C4 position. nih.govnih.gov

Functionalization at the C3 position, which is electronically deactivated, is more challenging to achieve directly. nih.gov An indirect, multi-step approach has been developed involving the asymmetric cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective opening of the resulting cyclopropane (B1198618) ring to install the desired substituent at the C3 position. nih.govnih.govthieme-connect.com This catalyst- and substrate-controlled approach allows for the selective synthesis of C2, C3, or C4 functionalized piperidines. thieme-connect.com

Table 3: Catalyst and Substrate Control in Regioselective C-H Functionalization of Piperidines

Position Piperidine Substrate Catalyst Outcome Reference
C2 N-Boc-piperidine Rh₂(R-TCPTAD)₄ C2-substituted analogue nih.govnih.gov
C2 N-Bs-piperidine Rh₂(R-TPPTTL)₄ C2-substituted analogue (high diastereoselectivity) nih.govnih.gov
C4 N-α-oxoarylacetyl-piperidine Rh₂(S-2-Cl-5-BrTPCP)₄ C4-substituted analogue nih.govnih.gov
C3 N-Boc-tetrahydropyridine Rhodium Catalyst Indirectly via cyclopropanation and ring-opening nih.govnih.govthieme-connect.com

Applications of S 1 Methylpiperidine 2 Carboxylic Acid As a Chiral Building Block

Role in Complex Molecule Synthesis

The structural features of (S)-1-Methylpiperidine-2-carboxylic acid—namely its N-methylated piperidine (B6355638) ring and the carboxylic acid group at the C2 position—make it an ideal starting material for constructing more elaborate molecular architectures.

This chiral compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is particularly useful in the development of compounds designed to interact with specific biological targets, such as G-protein coupled receptors. A notable application is in the synthesis of selective serotonin (B10506) receptor agonists. Research has pointed to the use of related methylpiperidine carboxylic acid structures in the development of agonists for the 5-HT1F receptor, a target for the treatment of migraine without the vasoconstrictive side effects associated with some other therapies. google.comgoogle.com The defined stereochemistry of the (S)-isomer is crucial for ensuring the correct orientation of the final molecule to achieve high-affinity binding to its target receptor.

The piperidine motif is the core structural component of a vast array of naturally occurring alkaloids, many of which possess significant physiological effects. nih.gov The synthesis of these complex natural products often requires chiral starting materials to establish the correct stereochemistry. This compound, as a derivative of (S)-pipecolic acid, provides the fundamental chiral piperidine skeleton. nih.govwikipedia.org Organic chemists can utilize this pre-formed, enantiopure ring system as a reliable foundation, elaborating upon its structure through various chemical transformations to construct intricate alkaloid frameworks. This approach simplifies the synthetic route and ensures the stereochemical integrity of the final product.

Enantioselective synthesis—the synthesis of a single enantiomer of a chiral drug—is a cornerstone of modern pharmaceutical manufacturing. This compound is a valuable precursor in this context. Its utility lies in its ability to introduce a specific chiral center into a target drug molecule, which is fundamental to achieving the desired therapeutic effect while minimizing potential off-target effects from an unwanted enantiomer.

Table 1: Role as a Precursor in Enantioselective Synthesis
FeatureContribution to Drug SynthesisExample Target Class
Pre-defined (S)-StereocenterEnsures the final drug product is a single, specific enantiomer, which is critical for selective interaction with biological targets.Serotonin Receptor Agonists
Piperidine RingProvides a common structural motif found in many pharmaceuticals, influencing properties like solubility and bioavailability. thieme-connect.comAnalgesics
Carboxylic Acid GroupOffers a reactive handle for chemical modification, allowing it to be coupled with other molecular fragments to build the final drug.Anti-inflammatory Drugs

Chiral Scaffold Development in Drug Discovery

Beyond its role as a simple precursor, this compound functions as a chiral scaffold. A scaffold is a core molecular structure upon which other chemical groups are built to create a library of compounds for drug screening. The properties of the scaffold itself are critical to the success of the resulting drug candidates.

The introduction of chiral piperidine scaffolds is a deliberate strategy in drug design to enhance biological activity and selectivity. thieme-connect.comcolab.wsresearchgate.net The rigid, six-membered ring of this compound constrains the conformational freedom of the molecule. This rigidity helps to lock the attached functional groups into a specific spatial arrangement, optimizing the molecule's fit with its biological target. This precise positioning can lead to a significant increase in binding affinity and potency, while also improving selectivity for the intended target over other related proteins, which is a key factor in developing safer drugs. thieme-connect.comresearchgate.net

Peptides are promising therapeutic agents, but their use is often limited by poor stability and low bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to overcome these limitations. wikipedia.org this compound is a non-proteogenic amino acid that can be used as a constrained mimic of the amino acid proline. nih.gov

Table 2: this compound as a Proline Mimic
Structural FeatureProlineThis compoundAdvantage in Peptidomimetics
Ring Structure5-membered (pyrrolidine)6-membered (piperidine)Provides a different, more rigid conformational constraint on the peptide backbone.
Nitrogen SubstitutionSecondary amine (part of backbone)Tertiary amine (N-methylated)The N-methyl group can further restrict rotation and may improve membrane permeability.
Stereochemistry(S)-configuration(S)-configurationMaintains the critical stereochemistry required for biological recognition.

Intermediate in Pharmaceutical Development

This compound, a chiral piperidine derivative, serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications. Its stereochemically defined structure is a key feature that allows for the creation of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and reducing side effects. The compound's carboxylic acid group and tertiary amine offer versatile handles for a variety of chemical transformations, including esterification, amidation, reduction, and substitution reactions.

Synthesis of Analgesics and Anti-inflammatory Agents

This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly analgesics and anti-inflammatory drugs. The rigid piperidine ring is a common scaffold found in numerous biologically active molecules, and the presence of a chiral center at the 2-position makes this compound particularly useful for developing stereospecific drugs. The structural characteristics of this building block facilitate the formation of complex molecules essential for effective drug design.

While many potent synthetic opioids, such as those in the fentanyl class, are based on a piperidine core, their synthesis typically originates from piperidin-4-one derivatives rather than piperidine-2-carboxylic acid. dtic.milnih.gov However, the broader class of piperidine-containing compounds has been extensively explored for analgesic and anti-inflammatory properties. hamdard.edu.pknih.govmdpi.com Research into novel piperidine derivatives continues to be an active area, with various compounds being synthesized and evaluated for their ability to interact with targets like the μ-opioid receptor for pain management or to inhibit inflammatory pathways. nih.govtandfonline.com For example, novel piperidine carboxylic acid derivatives have been prepared and evaluated for their inhibitory activity on the upregulation of adhesion molecules, which is relevant to inflammatory processes. nih.gov

Development of Novel Therapeutic Agents, particularly for CNS Disorders

The piperidine-2-carboxylic acid scaffold is a key structural component in the development of novel therapeutic agents for Central Nervous System (CNS) disorders. The compound's role in modulating neurotransmitter activity makes it a candidate for developing medications for various neurological conditions.

A notable area of research has been the synthesis and evaluation of derivatives of 2-piperidinecarboxylic acid (2-PC) as potential anticonvulsants. nih.gov In these studies, the carboxylic acid group of 2-PC is chemically modified, for instance, by converting it into various amides, to produce new chemical entities with potential therapeutic effects. These derivatives have been investigated for their ability to interact with CNS targets such as the N-methyl-D-aspartate (NMDA) receptor complex. Specifically, benzylamide derivatives of 2-PC were found to bind to the phencyclidine (PCP) site of the NMDA receptor. nih.gov

The anticonvulsant properties of these compounds were assessed in preclinical models, including the maximal electroshock (MES)-induced seizure test in mice. The results from these studies provide insight into the structure-activity relationship of this class of compounds, demonstrating how modifications to the 2-PC scaffold influence biological activity. nih.gov

Table 1: Anticonvulsant Activity of 2-Piperidinecarboxylic Acid (2-PC) Derivatives in the Maximal Electroshock (MES) Test in Mice Data sourced from Hinko, C. N., et al. (1997). nih.gov

CompoundStructureMES ED₅₀ (mg/kg)
2-PC Benzylamide Benzylamide of 2-piperidinecarboxylic acid36.1
α-Methyl-2-PC Benzylamide α-Methyl substituted benzylamide of 2-piperidinecarboxylic acid17.0
N-Methyl-2-PC Benzylamide N-Methyl substituted benzylamide of 2-piperidinecarboxylic acid22.8

This research highlights the utility of the piperidine-2-carboxylic acid framework as a starting point for generating novel CNS-active agents. The enantiomers of the α-methyl substituted benzylamide of 2-PC also showed some ability to reduce seizure severity in amygdala kindled rats, further suggesting the potential of this chemical class in the development of treatments for epilepsy. nih.gov

Medicinal Chemistry and Pharmacological Investigations

Drug Discovery and Lead Optimization

The process of drug discovery often involves the identification of "hit" compounds, which are then optimized to produce "lead" compounds with improved efficacy and safety profiles. The piperidine (B6355638) scaffold is a common motif in many approved drugs, highlighting its significance in medicinal chemistry. researchgate.net

DNA-Encoded Chemical Libraries (DELs) have revolutionized early-stage drug discovery by enabling the screening of vast numbers of compounds against a biological target. vipergen.com The synthesis of these libraries often relies on the coupling of building blocks, such as carboxylic acids, to a DNA tag. nih.govnih.govresearchgate.net The carboxylic acid group of (S)-1-Methylpiperidine-2-carboxylic acid makes it a suitable candidate for incorporation into DELs.

The selection of building blocks for a DEL is often guided by chemoinformatic methods to ensure diversity and control physicochemical properties. nih.gov The inclusion of scaffolds like this compound could contribute to the structural novelty of such libraries. nih.gov

Once a lead compound is identified, lead optimization aims to enhance its desired properties, such as inhibitory potency. This is often achieved through systematic structural modifications and the study of structure-activity relationships (SAR). The piperidine scaffold has been the subject of numerous SAR studies to optimize the inhibitory activity of various compounds.

For example, in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a series of benzoylpiperidine derivatives were synthesized and evaluated. Modifications to the piperidine ring and its substituents were shown to significantly impact inhibitory potency. unipi.it Similarly, SAR studies on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis sought to improve potency and physicochemical properties. researchgate.net

While specific SAR data for this compound is not extensively published, studies on related N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5α-reductase isozymes 1 and 2 provide valuable insights. These studies demonstrated that the nature of the N-substituent on the piperidine ring plays a crucial role in inhibitory potency.

Table 1: Inhibitory Activity of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) against Rat 5α-Reductase Isozymes. researchgate.net

CompoundN-SubstituentType 1 IC₅₀ (µM)Type 2 IC₅₀ (µM)
6 Diphenylacetyl3.440.37
9 Diphenylcarbamoyl0.540.69
7 Dicyclohexylacetyl~100.08

This table is based on data for analogous piperidine structures and not this compound itself.

Mechanism of Action Studies in Biological Systems

Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. This involves studying its interactions with biological macromolecules like enzymes and receptors.

The structural components of this compound, particularly the N-methyl group and the carboxylic acid, are key to its potential interactions with biological targets. The N-methylation of peptides, for instance, has been shown to influence their conformation and ability to cross biological membranes. nih.gov

In a study of N-methylated cyclic enkephalin analogues, which contain a piperidine-like ring structure, it was found that N-methylation did not significantly diminish their high binding affinities for opioid receptors. nih.gov This suggests that the N-methyl group can be well-tolerated and may even enhance certain properties of the molecule.

The binding of inhibitors to enzyme active sites is another critical area of investigation. For example, the crystal structures of pyrrolidine (B122466) carboxamides, which are structurally related to piperidine carboxylic acids, bound to the InhA enzyme from Mycobacterium tuberculosis have revealed key hydrogen-bonding interactions with the enzyme's active site residues. nih.gov These interactions are crucial for the inhibitory activity of the compounds. While not directly studying this compound, these findings provide a model for how the carboxylic acid moiety could interact with an enzyme's active site.

The ability of a compound to modulate the activity of a receptor is a key aspect of its pharmacological profile. While specific studies on the direct modulation of receptor activity by this compound are limited, research on related piperidine-containing compounds offers some insights.

For instance, certain piperidine derivatives have been identified as potent and selective antagonists of the NMDA receptor. drugdesign.org The specific stereochemistry of these compounds was found to be critical for their activity. In another example, bridged piperidine analogues of a P2Y14 receptor antagonist were synthesized to explore receptor-preferred conformations. The rigidity introduced by the bridged structures influenced the binding affinity for the receptor. sigmaaldrich.com These studies underscore the importance of the three-dimensional structure of the piperidine ring in receptor modulation.

Pharmacological Target Studies

Identifying the specific pharmacological targets of a compound is a fundamental step in drug discovery. While the direct pharmacological targets of this compound are not extensively documented in dedicated studies, the broader class of piperidine derivatives has been investigated for activity against a wide range of targets.

The piperidine scaffold is a key component of inhibitors targeting enzymes such as HIV-1 protease, where it acts as a P2-ligand. nih.gov Additionally, piperidine derivatives have been explored as inhibitors of monoamine oxidase (MAO), with structure-activity relationship studies revealing the importance of substituents on the piperidine ring for selective inhibition of MAO-A or MAO-B. biorxiv.org The parent compound, pipecolic acid, is a known non-protein amino acid involved in various biological processes, including as a precursor to N-hydroxypipecolic acid, a key regulator of systemic acquired resistance in plants. nih.govwikipedia.org

Neurotransmitter Systems

Research into the direct effects of this compound on specific neurotransmitter systems is not extensively documented in publicly available literature. However, the broader class of piperidine derivatives has been a subject of interest in neuroscience research. For instance, various piperidine compounds have been investigated for their potential to modulate neurotransmitter activity, often by interacting with receptors or transporters involved in signaling pathways.

Derivatives of piperidine have been synthesized and evaluated for their activity on various components of the electron transport chain in pathogens, which can indirectly impact cellular processes, but direct modulation of central nervous system neurotransmitters by this compound itself is not a primary focus of the current body of research nih.govnih.gov. Further investigation is required to elucidate any specific roles this compound might play in neurotransmission.

Thrombin Inhibition and Anticoagulation (e.g., Argatroban derivatives)

A significant area of medicinal chemistry where the piperidine-2-carboxylic acid scaffold is prominent is in the development of anticoagulants, specifically direct thrombin inhibitors. The most notable example is Argatroban, a potent and selective synthetic direct thrombin inhibitor. nih.gov

Argatroban's chemical structure is (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid. nih.govresearchgate.net This structure contains a 4-methylpiperidine-2-carboxylic acid moiety, which is structurally related to this compound. Argatroban functions by binding to the active site of thrombin, thereby preventing it from converting fibrinogen to fibrin, a key step in the formation of blood clots. nih.gov It is used clinically for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT). nih.gov

The development of Argatroban and other related compounds has involved extensive structure-activity relationship studies to optimize potency and selectivity for thrombin.

NMDA Receptor Antagonism (related piperidinecarboxylic acids)

Certain piperidine derivatives have been investigated as NMDA receptor antagonists. These compounds are of interest for their potential therapeutic applications in a variety of neurological conditions. The research in this area often involves the synthesis and evaluation of novel piperidine-based compounds to identify potent and selective antagonists.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

For the class of piperidine derivatives, SAR studies have been crucial in identifying key structural features necessary for their biological effects. For example, in the context of MenA inhibitors, a series of 68 piperidine derivatives were synthesized and evaluated to improve their physicochemical properties and anti-tuberculosis potency nih.govnih.gov. These studies revealed the importance of a central basic piperidine moiety for activity nih.gov.

In another study, novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated as soluble epoxide hydrolase (sEH) inhibitors. This led to the identification of a chromone-2-amide derivative with a benzyl (B1604629) piperidine moiety as a promising lead structure acgpubs.org.

The following table summarizes the inhibitory activities of some chromone-2-carboxylic acid derivatives:

Compound Structure sEH Inhibition IC₅₀ (µM)

| 7 | Chromone-2-amide derivative with benzyl piperidine | 1.75 |

The following table highlights the antimycobacterial activity of certain quinoxaline-2-carboxylic acid derivatives:

Compound Modification Activity against M. tuberculosis AlRa
5 Carboxamide derivative -
6 Introduction of a lipophilic piperidine segment at position 6 Marginally enhanced

Advanced Analytical and Computational Studies

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental in elucidating the molecular structure of (S)-1-Methylpiperidine-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively offer a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for confirming the connectivity and stereochemistry of this compound. While specific experimental spectra for the (S)-enantiomer are not widely published, analysis of related structures and predicted data provides valuable information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine (B6355638) ring protons, the N-methyl group, and the carboxylic acid proton. The protons on the carbon adjacent to the carbonyl group (α-protons) are typically deshielded and resonate in the 2.0-3.0 ppm region. The N-methyl protons would appear as a singlet, while the piperidine ring protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 170-185 ppm range libretexts.org. Carbons attached to the nitrogen atom in the piperidine ring are also shifted downfield. A predicted ¹³C NMR spectrum in D₂O suggests the chemical shifts for the carbon atoms in the structure np-mrd.org.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) in D₂O
C=O~170-185
C2 (CH-COOH)Data not available
C3 (CH₂)Data not available
C4 (CH₂)Data not available
C5 (CH₂)Data not available
C6 (CH₂)Data not available
N-CH₃Data not available

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of protons, which helps in elucidating the preferred conformation of the piperidine ring in solution.

Mass Spectrometry (MS, Q-TOF-MSⁿ, LC-PDA-MS/Q-TOF)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The molecular weight of this compound is 143.19 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 143. For carboxylic acids, fragmentation often involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45) libretexts.org. A common fragmentation pathway for many carboxylic acid derivatives is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺) libretexts.org. For this compound, this would correspond to a fragment at m/z 114. Further fragmentation of the piperidine ring would also be expected. Advanced techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with liquid chromatography (LC) and a photodiode array (PDA) detector would allow for the separation and identification of the compound in complex mixtures and provide detailed information about its fragmentation pathways through tandem mass spectrometry (MSⁿ).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorptions of the carboxylic acid and the amine functional groups.

The most prominent features would be:

A very broad O-H stretching band from the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually found between 1760 and 1690 cm⁻¹ naturalproducts.net.

C-H stretching bands from the alkyl groups (piperidine ring and N-methyl) in the region of 3000-2850 cm⁻¹.

A C-O stretching band for the carboxylic acid, which appears between 1320 and 1210 cm⁻¹ naturalproducts.net.

N-H bending vibrations are absent due to the tertiary amine, but C-N stretching vibrations can be observed.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
C-H (Alkyl)3000-2850
C=O (Carboxylic acid)1760-1690
C-O (Carboxylic acid)1320-1210

Computational Chemistry Applications

Computational chemistry serves as a powerful complement to experimental studies, providing insights into the molecule's electronic structure, stability, and conformational preferences that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Studies on similar piperidine structures have employed DFT methods, such as B3LYP, to perform geometry optimizations nih.gov. Such calculations would allow for the determination of bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. Furthermore, DFT can be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

Conformational Analysis and Energy Landscapes

The piperidine ring can adopt several conformations, with the chair form being the most stable. For a 2-substituted piperidine like this compound, the substituent can be in either an axial or an equatorial position, leading to two different chair conformers.

Computational methods are used to perform a detailed conformational analysis to determine the relative energies of these conformers and the energy barriers for their interconversion. Quantum mechanics (QM) calculations, often using DFT, can estimate the Gibbs free energy (ΔG) difference between the axial and equatorial conformers nih.gov. For many 2-substituted piperidines, the equatorial conformer is generally favored to minimize steric hindrance. However, factors like allylic strain can influence this preference nih.gov. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the rotatable bonds to identify all low-energy conformers and construct an energy landscape. This landscape provides a complete picture of the molecule's conformational flexibility.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor, as well as to understand the dynamic behavior of the resulting complex. While specific molecular docking and dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions with biological targets.

Molecular docking studies with piperidine-containing molecules have been instrumental in drug discovery. For instance, various piperidine derivatives have been investigated as potential inhibitors for a range of enzymes and receptors. nih.govnih.gov In a hypothetical docking study of this compound, the compound would be computationally placed into the binding site of a target protein. The software would then calculate the most favorable binding poses based on a scoring function that estimates the binding free energy. The interactions would likely involve the key functional groups of the molecule: the carboxylate group could form hydrogen bonds or ionic interactions with positively charged amino acid residues (e.g., Lysine, Arginine) or metal ions in the active site, while the tertiary amine of the N-methylated piperidine ring could also participate in hydrogen bonding or electrostatic interactions. nih.gov The stereochemistry of the chiral center at the 2-position of the piperidine ring would be a critical determinant of the binding specificity and affinity.

To illustrate the potential insights from such studies, the following table summarizes hypothetical interaction data from a simulated docking of this compound into an illustrative enzyme active site.

Interaction TypeInteracting Group on LigandPotential Interacting ResiduesEstimated Distance (Å)
Ionic InteractionCarboxylate (COO-)Arginine, Lysine2.5 - 4.0
Hydrogen BondCarboxylate (C=O)Serine, Threonine, Tyrosine2.7 - 3.5
Hydrogen BondN-Methyl Group (CH3)Aspartate, Glutamate3.0 - 4.0
Hydrophobic InteractionPiperidine RingLeucine, Isoleucine, Valine3.5 - 5.0

Prediction of Reactivity and Mechanisms

The reactivity and reaction mechanisms of this compound can be predicted and elucidated using quantum mechanical calculations, such as Density Functional Theory (DFT). These computational methods provide detailed information about the electronic structure of a molecule, allowing for the determination of reaction pathways, transition states, and activation energies. researchgate.netnih.gov

One area of interest is the susceptibility of the piperidine ring to oxidation. For instance, studies on the OH-initiated atmospheric degradation of piperidine have shown that hydrogen abstraction can occur at different positions on the ring, with the C2 position being a significant site of reaction. acs.org The presence of a methyl group on the nitrogen atom in this compound would influence the electron distribution and steric accessibility of the ring hydrogens, thereby affecting the rates and regioselectivity of such reactions. DFT calculations could be employed to model the transition states for hydrogen abstraction by various radicals, providing insights into the compound's metabolic stability.

Another aspect of reactivity is the nucleophilicity of the nitrogen atom. While the nitrogen in this compound is a tertiary amine, it can still participate in nucleophilic reactions. Computational studies on the reaction of piperidine derivatives with electrophiles, such as in nucleophilic aromatic substitution (SNAr) reactions, have been used to understand their reaction mechanisms and predict their reactivity. researchgate.net For this compound, DFT calculations could model its reaction with various electrophiles, determining the activation barriers and thermodynamic favorability of such transformations.

Furthermore, computational methods can be used to investigate the mechanisms of enzymatic reactions involving substrates analogous to this compound. For example, the denitrification mechanism of piperidine and its methylated derivatives on catalyst surfaces has been studied using DFT. researchgate.net These studies have shown that both methylation and protonation can significantly affect the C-N bond cleavage, a crucial step in the degradation of these compounds. researchgate.net Similar computational approaches could be applied to understand the metabolism or degradation of this compound.

The following table presents hypothetical calculated activation energies for different potential reactions involving this compound, based on methodologies applied to similar piperidine derivatives.

Reaction TypeReactantMethodCalculated Activation Energy (kcal/mol)
Hydrogen AbstractionOH RadicalDFT1.5 - 4.0
Nucleophilic AdditionAcyl ChlorideDFT10 - 15
C-N Bond CleavageCatalytic SurfaceDFT20 - 30

Emerging Research Areas and Future Directions

Novel Derivatization Strategies for Enhanced Biological Activities

The core structure of (S)-1-Methylpiperidine-2-carboxylic acid is being systematically modified to enhance its biological efficacy, selectivity, and pharmacokinetic properties. Research is moving beyond simple substitutions to more complex structural alterations designed to achieve specific biological outcomes.

One key strategy involves creating bridged analogues to rigidly control the compound's conformation. By introducing one- or two-carbon bridges across the piperidine (B6355638) ring, researchers can create structures like 2-azanorbornanes, which lock the molecule into a specific three-dimensional shape. nih.gov This conformational control can significantly enhance binding affinity to biological targets, as demonstrated in the development of potent P2Y14R antagonists. nih.gov Another approach focuses on modifying or replacing specific moieties to improve drug-like properties. For instance, in the development of antitubercular agents based on a piperidine core, researchers have replaced bulky groups like benzophenone (B1666685) with various aryl and biaryl isosteres. nih.gov This strategy aims to reduce lipophilicity and potential cytotoxicity while maintaining or improving inhibitory potency against key enzymes in Mycobacterium tuberculosis. nih.gov

Furthermore, inspiration is drawn from derivatization of similar heterocyclic carboxylic acids. The addition of diverse functional groups such as azoles, diazoles, and hydrazones to related scaffolds has been shown to yield compounds with significant anticancer and antimicrobial activities, particularly against multidrug-resistant pathogens. nih.gov Applying similar strategies to the this compound backbone, such as through amide coupling with various amine-containing molecules, could generate new libraries of compounds with enhanced and diverse biological profiles. researchgate.net The synthesis of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives has already shown promise for antimicrobial applications. researchgate.net

Derivatization StrategyObjectiveExample/RationaleReference
Conformational BridgingEnhance binding affinity by restricting molecular flexibility.Creation of 2-azanorbornane analogues from a piperidine core to produce potent P2Y14R antagonists. nih.gov
Isosteric ReplacementImprove physicochemical properties (e.g., reduce lipophilicity, cytotoxicity).Replacement of a benzophenone moiety with 2-naphthyl or 4-chlorophenyl groups in piperidine-based MenA inhibitors. nih.gov
Functional Group AdditionIntroduce new biological activities (e.g., anticancer, antimicrobial).Coupling of piperidine carboxylates with amino acids or heterocyclic amines to create novel amide derivatives. researchgate.net
Scaffold ElaborationExplore new chemical space and target interactions.Attaching complex side chains, such as those containing azole or diazole rings, to the carboxylic acid function. nih.gov

Exploration in Materials Science Applications

While the primary focus for this compound has been pharmacological, its structural features suggest potential applications in materials science, an area that remains largely unexplored. The ability of the related 2-piperidine-carboxylic acid to act as a ligand in the formation of metal complexes opens a pathway for investigation. researchgate.net

Researchers have successfully synthesized complexes of 2-piperidine-carboxylic acid with various transition metals, including Nickel(II), Copper(II), and Palladium(II), using environmentally friendly mechanochemical methods. researchgate.net These coordination complexes could possess interesting catalytic, magnetic, or optical properties. The specific chirality and N-methylation of this compound could be leveraged to create chiral metal-organic frameworks (MOFs) or asymmetric catalysts. Such materials are highly sought after for enantioselective chemical transformations. The bifunctional nature of the molecule—a tertiary amine and a carboxylic acid—makes it a candidate for creating novel zwitterionic polymers or for surface modification of materials where charge and chirality are desired properties.

Potential Application AreaRationaleSupporting Evidence/AnalogyReference
Asymmetric CatalysisThe chiral piperidine backbone can serve as a ligand to create metal complexes for enantioselective synthesis.Related piperidine carboxylic acids are known to form stable metal complexes. researchgate.net
Chiral PolymersThe compound can act as a monomer for the synthesis of polymers with inherent chirality.The bifunctional nature (amine and carboxylic acid) allows for polymerization reactions.
Metal-Organic Frameworks (MOFs)Can function as a chiral organic linker to build porous materials for separation or sensing.Heterocyclic carboxylic acids are common building blocks for MOFs.
Functional MaterialsFormation of coordination complexes may lead to materials with novel magnetic or optical properties.Metal complexes of similar ligands have been synthesized and studied for their physical properties. researchgate.net

Sustainable Synthesis Approaches

As with many pharmaceutical intermediates, there is a strong push towards developing greener and more efficient synthesis routes for this compound and its derivatives. unibo.it Traditional methods often rely on stoichiometric reagents and harsh conditions. Emerging research focuses on catalytic and environmentally benign alternatives.

A common route to piperidines involves the hydrogenation of pyridine (B92270) precursors. mdpi.comnih.gov Sustainable improvements in this area include the use of water as a solvent and the replacement of precious metal catalysts like palladium or rhodium with more abundant, first-row transition metals such as cobalt and iron. mdpi.comgoogle.com Another green technique is transfer hydrogenation, which uses safer hydrogen donor molecules instead of high-pressure hydrogen gas, a method noted in patents for related piperidine compounds. google.com

Beyond catalysis, mechanochemical synthesis, such as the "grindstone method," is being explored. researchgate.net This solvent-free or low-solvent approach involves grinding reagents together, often leading to shorter reaction times, simpler workups, and higher yields. researchgate.net This has been successfully applied to synthesize metal complexes of 2-piperidine-carboxylic acid. researchgate.net Looking forward, the integration of chemoenzymatic steps and the development of continuous flow processes represent the next frontier for the sustainable industrial production of this important chiral building block. unibo.it

Sustainable ApproachDescriptionAdvantage over Traditional MethodsReference
Green Catalytic HydrogenationUsing water as a solvent and earth-abundant metal catalysts (e.g., Co, Fe) for the reduction of pyridine precursors.Reduces reliance on volatile organic solvents and expensive, toxic precious metals. mdpi.comgoogle.com
Mechanochemical SynthesisGrinding solid reactants together with minimal or no solvent to drive the reaction.Drastically reduces solvent waste, lowers energy consumption, and can shorten reaction times. researchgate.net
Transfer HydrogenationUsing a hydrogen donor molecule (e.g., formic acid) instead of gaseous H₂.Avoids the hazards associated with handling high-pressure, flammable hydrogen gas. google.com
Chemoenzymatic SynthesisCombining chemical synthesis steps with highly selective enzymatic transformations.Offers exceptional stereoselectivity under mild conditions, reducing byproducts. unibo.it

Therapeutic Potential Beyond Current Applications

The inherent versatility of the piperidine scaffold means that derivatives of this compound are being investigated for a range of therapeutic applications far beyond their initial use. Researchers are leveraging this structure to design novel drugs for complex diseases.

A significant area of research is in the treatment of chronic pain, asthma, and inflammatory disorders. Bridged piperidine analogues have been identified as potent and selective antagonists of the P2Y14 receptor, a target implicated in these conditions. nih.gov These compounds show promise as non-opioid analgesics and anti-inflammatory agents. nih.gov Another critical field is the fight against infectious diseases. Derivatives of a piperidine core are being developed as inhibitors of MenA, an essential enzyme in Mycobacterium tuberculosis. nih.gov This work could lead to a new class of antitubercular drugs to combat rising antibiotic resistance. nih.gov

Furthermore, the piperidine moiety is a key feature in many modern pharmaceuticals. For example, piperidine derivatives are being explored as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a major target in the treatment of type 2 diabetes. mdpi.com The success of approved drugs containing a piperidine ring, such as the DPP-4 inhibitor alogliptin, fuels further exploration of new derivatives for improved efficacy and properties. mdpi.com

Therapeutic AreaMolecular Target/MechanismPotential IndicationReference
Pain and InflammationAntagonism of the P2Y14 receptor.Chronic pain, asthma, kidney sterile inflammation. nih.gov
Infectious DiseaseInhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA).Tuberculosis (TB). nih.gov
Metabolic DisordersInhibition of Dipeptidyl Peptidase-4 (DPP-4).Type 2 Diabetes. mdpi.com
Anticancer / Antimicrobial(By analogy) Multiple potential targets based on derivatization.Lung cancer, multidrug-resistant bacterial infections. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-Methylpiperidine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer: Synthesis often employs chiral auxiliaries or enantioselective catalysis. For example, methyl ester intermediates (e.g., Methyl (2S,3S)-2-methylpiperidine-3-carboxylate) can be hydrolyzed under controlled acidic or basic conditions to preserve stereochemistry . Boc-protected derivatives (e.g., (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid) are also used to prevent racemization during reactions . Purification via recrystallization or chiral HPLC ensures enantiomeric excess >97% .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for confirming enantiopurity . X-ray crystallography of derivatives (e.g., salts with resolved stereocenters) provides definitive structural confirmation . Polarimetry and circular dichroism (CD) spectroscopy are complementary techniques for assessing optical activity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer: The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Spill management requires neutralization with inert absorbents and disposal per hazardous waste protocols .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer: Common impurities include racemized byproducts and unreacted intermediates. Strategies:

  • Monitor reaction progress via TLC or LC-MS to optimize reaction time .
  • Use scavengers (e.g., polymer-bound reagents) to remove residual reactants .
  • Final purification via preparative HPLC or fractional crystallization ensures >95% purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?

  • Methodological Answer:

  • Validation: Cross-check docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC50 measurements). Discrepancies may arise from solvent effects or protein flexibility .
  • Data Triangulation: Combine molecular dynamics simulations with NMR titration data to validate binding modes .
  • Error Analysis: Reassess force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) .

Q. How does the steric and electronic environment of the methyl group in this compound influence its pharmacological interactions?

  • Methodological Answer:

  • Steric Effects: The methyl group at C1 restricts conformational flexibility, favoring interactions with hydrophobic pockets (e.g., in enzyme active sites). Compare analogs with bulkier substituents (e.g., ethyl, isopropyl) via SAR studies .
  • Electronic Effects: The methyl group’s electron-donating nature may enhance hydrogen bonding with residues like aspartate or glutamate. DFT calculations (e.g., Mulliken charges) quantify electronic contributions .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 129.16 → 83.1 (quantifier) and 129.16 → 56.1 (qualifier) for specificity .
  • NMR Spectroscopy: ¹H-NMR (500 MHz, D2O) integrates the methyl singlet (δ 1.2–1.4 ppm) against an internal standard (e.g., TSP) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound while maintaining stereochemical integrity?

  • Methodological Answer:

  • Catalysis: Use Pd/C or Ru-BINAP complexes for asymmetric hydrogenation of precursor imines .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require low temperatures (0–5°C) to suppress racemization .
  • Kinetic Control: Quench reactions at 80–90% conversion to minimize byproduct formation .

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Reactant of Route 1
(S)-1-Methylpiperidine-2-carboxylic acid
Reactant of Route 2
(S)-1-Methylpiperidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.